1,4-Dichloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]benzene
Description
1,4-Dichloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]benzene is a complex organic compound with a benzene ring substituted with chlorine atoms and a chain of ethoxy groups
Properties
IUPAC Name |
1,4-dichloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2O4/c1-13-3-6-16(18(11-13)21-2)23-9-7-22-8-10-24-17-12-14(19)4-5-15(17)20/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHDFNOEIMOXHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC2=C(C=CC(=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,4-Dichloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]benzene typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with chlorine atoms and ethoxy groups. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,4-Dichloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]benzene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
1,4-Dichloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It may be used in studies involving the interaction of organic compounds with biological systems.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]benzene involves its interaction with molecular targets and pathways within a system. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The specific molecular targets and pathways depend on the context of its use and the system in which it is applied .
Comparison with Similar Compounds
1,4-Dichloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]benzene can be compared with similar compounds such as:
1,4-Dichloro-2-methoxybenzene: This compound has a similar structure but lacks the extended ethoxy chain.
2,5-Dichlorophenol, methyl ether: This compound has a similar substitution pattern but different functional groups.
The uniqueness of this compound lies in its extended ethoxy chain, which may confer different chemical and physical properties compared to its simpler analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
